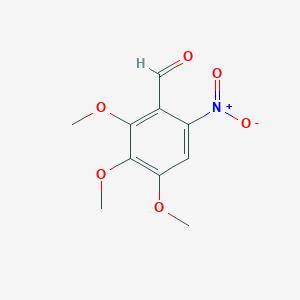

2,3,4-Trimethoxy-6-nitrobenzaldehyde

CAS No.: 52978-83-3

Cat. No.: VC2357381

Molecular Formula: C10H11NO6

Molecular Weight: 241.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52978-83-3 |

|---|---|

| Molecular Formula | C10H11NO6 |

| Molecular Weight | 241.2 g/mol |

| IUPAC Name | 2,3,4-trimethoxy-6-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3 |

| Standard InChI Key | BARDBXITMSPPQC-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC |

| Canonical SMILES | COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC |

Introduction

Chemical Structure and Properties

2,3,4-Trimethoxy-6-nitrobenzaldehyde (CAS No. 52978-83-3) is characterized by a benzene ring substituted with three methoxy groups at positions 2, 3, and 4, a nitro group at position 6, and an aldehyde functional group. This unique arrangement of substituents contributes to its distinctive chemical behavior and applications.

Physical and Chemical Properties

The compound possesses several notable physical and chemical characteristics that are summarized in the following table:

Table 1: Physical and Chemical Properties of 2,3,4-Trimethoxy-6-nitrobenzaldehyde

| Property | Value |

|---|---|

| CAS Number | 52978-83-3 |

| Molecular Formula | C₁₀H₁₁NO₆ |

| Molecular Weight | 241.2 g/mol |

| Density | 1.304 g/cm³ |

| Boiling Point | 425.078°C at 760 mmHg |

| Flash Point | 203.646°C |

| Melting Point | 38-39°C |

| LogP | 1.95630 |

| Index of Refraction | 1.558 |

| HS Code | 2913000090 |

| SMILES | COc1cc(c(C=O)c(c1OC)OC)N+=O |

The compound features a balanced electronic distribution with the electron-donating methoxy groups offsetting the electron-withdrawing effects of the nitro group . This electronic interplay contributes significantly to its chemical reactivity and potential applications in various fields.

Synthesis Methods

Several methods have been documented for the synthesis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, with varying approaches depending on starting materials and desired efficiency.

Nitration of Trimethoxybenzaldehydes

One common approach involves the controlled nitration of 2,3,4-trimethoxybenzaldehyde. This method requires careful regulation of reaction conditions to ensure the nitro group is selectively introduced at the desired 6-position . The presence of the three methoxy groups directs the incoming nitro group to specific positions on the aromatic ring through electronic effects.

Functional Group Transformations

An alternative synthetic pathway involves the substitution reaction of 2,3,4-trimethoxy-6-nitro-benzaldehyde with other functional groups. For example, research has demonstrated that the nitro group can be substituted with p-methoxybenzylmercaptan in the presence of KOH to yield derivatives with modified properties .

The synthesis typically involves several steps:

-

Preparation or acquisition of a suitable trimethoxybenzene or trimethoxybenzaldehyde starting material

-

Controlled nitration to introduce the nitro group at position 6

Applications in Chemical Research

2,3,4-Trimethoxy-6-nitrobenzaldehyde has demonstrated significant utility in various research applications, particularly in synthetic organic chemistry and pharmaceutical development.

Intermediate in Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its diverse functional groups provide multiple reactive sites for selective chemical transformations:

-

The aldehyde group can participate in condensation reactions, reductions, and oxidations

-

The nitro group can undergo reduction to an amine, enabling further functionalization

Protein Chemistry Applications

One particularly noteworthy application involves the use of 2,3,4-trimethoxy-6-nitrobenzaldehyde in the development of auxiliary agents for protein chemistry. The compound has been identified as a precursor in the synthesis of the Tmb (2,3,4-trimethoxymercaptobenzyl) auxiliary, which has been widely applied in protein synthesis and conjugation techniques .

In this context, 2,3,4-trimethoxy-6-nitrobenzaldehyde undergoes substitution of the nitro group with p-methoxybenzylmercaptan to form a key intermediate. This process has been optimized to achieve a 48% yield, making it a practical synthetic pathway for researchers working in protein chemistry .

Pharmaceutical Research

The compound has gained attention in pharmaceutical research due to its potential biological activities. Studies have indicated that 2,3,4-Trimethoxy-6-nitrobenzaldehyde possesses significant antioxidant capabilities, making it potentially valuable for pharmaceutical applications. This antioxidant property suggests possible roles in combating oxidative stress-related conditions.

Additionally, the compound is described as an intermediate for the synthesis of drug candidates, highlighting its importance in pharmaceutical development pipelines .

Chemical Reactivity and Structural Features

The reactivity of 2,3,4-Trimethoxy-6-nitrobenzaldehyde is largely determined by its unique structural features and the electronic interplay between its functional groups.

Reactive Sites

The molecule contains several key reactive sites that can be selectively targeted in synthetic transformations:

-

Aldehyde Group: Highly reactive toward nucleophiles and can undergo various condensation reactions

-

Nitro Group: Can be reduced to an amine or subjected to nucleophilic aromatic substitution under appropriate conditions

-

Methoxy Groups: Can undergo selective demethylation, particularly the 2-methoxy group which has been demonstrated in the synthesis of related compounds

Electronic Distribution

The electronic distribution within the molecule creates interesting reactivity patterns:

-

The three methoxy groups act as electron donors, increasing electron density in the aromatic ring

-

The nitro group acts as an electron withdrawer, creating electron-deficient regions

-

This electronic push-pull system influences the reactivity and regioselectivity of reactions involving this compound

Current Research Developments

Recent research has expanded our understanding of 2,3,4-Trimethoxy-6-nitrobenzaldehyde and its potential applications, with several noteworthy developments:

Improved Synthesis Methods

Researchers have worked to optimize the synthesis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde and its derivatives. For example, the synthesis of Tmb aldehyde from 2,3,4-trimethoxy-6-nitro-benzaldehyde has been streamlined to a single step with 48% yield, making it more accessible for research applications .

Applications in Chemical Biology

The compound's role in the development of auxiliary agents for protein chemistry represents a significant advancement in chemical biology . These techniques enable the precise modification of proteins, facilitating studies of protein function and interactions.

Future Research Directions

Several promising avenues for future research on 2,3,4-Trimethoxy-6-nitrobenzaldehyde can be identified:

-

Structure-Activity Relationship Studies: Further investigation of how structural modifications affect its biological activities could yield derivatives with enhanced properties

-

Therapeutic Applications: Additional exploration of its antioxidant properties and potential applications in treating oxidative stress-related conditions

-

Synthetic Methodology: Development of more efficient and selective methods for synthesizing and functionalizing this compound

-

Material Science Applications: Exploration of potential applications in materials science, leveraging its unique electronic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume